Romidepsin Demonstrates Higher Clinical Response Rates than Vorinostat in CTCL
In clinical trials for relapsed/refractory cutaneous T-cell lymphoma, romidepsin achieved overall response rates of 34% and 35% in two pivotal phase II studies (N=71 and N=96), with complete response rates of 6% in both studies [1]. In contrast, vorinostat demonstrated overall response rates of 24% to 30% in refractory advanced CTCL patients [2]. This represents an absolute difference in ORR of approximately 5-11 percentage points favoring romidepsin.
| Evidence Dimension | Overall Response Rate (ORR) in CTCL |
|---|---|
| Target Compound Data | 34% (N=96) and 35% (N=71) |
| Comparator Or Baseline | Vorinostat: 24% to 30% in refractory advanced CTCL |
| Quantified Difference | Absolute difference of approximately 5-11 percentage points |
| Conditions | Phase II clinical trials; romidepsin 14 mg/m2 IV on days 1, 8, and 15 of 28-day cycle; cross-study comparison |
Why This Matters
Higher response rates in the approved indication support preferential selection of romidepsin over vorinostat for CTCL-focused research or clinical studies.
- [1] Piekarz RL, Frye R, Turner M, et al. Phase II multi-institutional trial of the histone deacetylase inhibitor romidepsin as monotherapy for patients with cutaneous T-cell lymphoma. J Clin Oncol. 2009;27(32):5410-5417. View Source
- [2] Bodiford A, Bodge M, Talbott MS, Reddy NM. Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. Onco Targets Ther. 2014;7:1971-1977. View Source
